Compositional Heterogeneity Across Commercial Bleomycin Formulations: HPLC-Quantified Congener Profiles and Biological Consequences
Reverse-phase HPLC analysis per USP methodology revealed that Blenoxane (bleomycin sulfate, USP) contains 69% bleomycin A2 and 29.3% bleomycin B2, while Tianjin-supplied bleomycin HCl contains 97% bleomycin A5—representing an entirely different compositional profile [1]. In vitro testing showed equivalent activity in human OVCAR-3 ovarian cancer cells, but the Tianjin formulation exhibited slightly greater potency in murine L-1210 leukemia cells [1]. In C57/Bl mice bearing B-16 melanoma tumors, the Tianjin formulation produced slightly greater tumor growth inhibition, but this came at the expense of greater drug-induced lethality at higher dose levels [1]. These data establish that formulation composition directly alters the therapeutic index.
| Evidence Dimension | Congener composition by HPLC and biological activity in tumor models |
|---|---|
| Target Compound Data | Blenoxane (bleomycin sulfate, USP): 69% bleomycin A2, 29.3% bleomycin B2; equivalent OVCAR-3 activity; lower lethality in B-16 model |
| Comparator Or Baseline | Tianjin bleomycin HCl: 97% bleomycin A5; slightly greater L-1210 potency; greater B-16 tumor inhibition but greater drug-induced lethality at higher doses |
| Quantified Difference | Compositional difference: 69% A2/29% B2 vs. 97% A5; differential lethality at elevated doses in murine B-16 melanoma model |
| Conditions | Reverse-phase HPLC (USP methodology); OVCAR-3 human ovarian cancer cells; murine L-1210 leukemia cells; C57/Bl mice bearing B-16 melanoma tumors (in vivo) |
Why This Matters
Formulation composition directly determines the therapeutic index; procurement of an uncharacterized or compositionally divergent formulation risks unpredictable shifts in both efficacy and toxicity, rendering cross-study comparisons unreliable.
- [1] Dorr RT, Meyers R, Snead K, Liddil JD. Analytical and biological inequivalence of two commercial formulations of the antitumor agent bleomycin. Cancer Chemother Pharmacol. 1998;42(2):149-154. doi:10.1007/s002800050798. View Source
